4-[2-(Dimethylamino)ethyl]morpholine

Polyurethane Catalysis Computational Chemistry Reaction Mechanism

4-[2-(Dimethylamino)ethyl]morpholine (CAS 4385-05-1), also known as N,N-Dimethyl-4-morpholineethanamine or DMAEM, is a tertiary amine featuring a morpholine ring and a dimethylaminoethyl side chain, with a molecular formula of C8H18N2O and a molecular weight of 158.24 g/mol. This compound is characterized by its dual nitrogen centers—one within the cyclic morpholine and one in the aliphatic tertiary amine group—which confers unique reactivity and basicity profiles.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 4385-05-1
Cat. No. B1585578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Dimethylamino)ethyl]morpholine
CAS4385-05-1
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCN(C)CCN1CCOCC1
InChIInChI=1S/C8H18N2O/c1-9(2)3-4-10-5-7-11-8-6-10/h3-8H2,1-2H3
InChIKeyPMHXGHYANBXRSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Insights: 4-[2-(Dimethylamino)ethyl]morpholine (CAS 4385-05-1) – A Dual-Amine Intermediate for Catalysis and Polymer Synthesis


4-[2-(Dimethylamino)ethyl]morpholine (CAS 4385-05-1), also known as N,N-Dimethyl-4-morpholineethanamine or DMAEM, is a tertiary amine featuring a morpholine ring and a dimethylaminoethyl side chain, with a molecular formula of C8H18N2O and a molecular weight of 158.24 g/mol [1]. This compound is characterized by its dual nitrogen centers—one within the cyclic morpholine and one in the aliphatic tertiary amine group—which confers unique reactivity and basicity profiles [2]. It serves as a critical intermediate and catalyst in the synthesis of pharmaceuticals, agrochemicals, and polyurethane materials, where its specific molecular architecture dictates performance outcomes not achievable with simpler monoamines or purely aliphatic analogs .

Why Generic Amine Catalysts Fail: The Structural Necessity of 4-[2-(Dimethylamino)ethyl]morpholine


The presence of both a cyclic morpholine nitrogen and an aliphatic dimethylamino nitrogen in 4-[2-(Dimethylamino)ethyl]morpholine creates a unique dual-site catalytic and reactive profile that cannot be replicated by monoamines like N,N-dimethylbenzylamine (DMBA), N-methylmorpholine (NMM), triethylamine (TEA), or N,N-dimethylethanolamine (DMEA) [1]. Simple substitution with a purely aliphatic amine (e.g., DMBA) results in a loss of the cyclic amine's specific electronic effects and steric contributions, which theoretical studies confirm alter the energetics and mechanism of urethane formation [1]. Conversely, substituting with a simple morpholine derivative (e.g., NMM) eliminates the strong basicity and nucleophilicity of the pendant dimethylamino group, leading to slower reaction kinetics . The specific combination of these two functional groups in 4-[2-(Dimethylamino)ethyl]morpholine provides a balanced reactivity and selectivity profile essential for targeted applications, making it a non-interchangeable building block.

Quantitative Differentiation: Head-to-Head Data for 4-[2-(Dimethylamino)ethyl]morpholine vs. Closest Analogs


Catalytic Mechanism and Energetics: DMAEM vs. DMBA in Urethane Formation

A theoretical study comparing the catalytic effects of 4-[2-(dimethylamino)ethyl]morpholine (DMAEM) and the purely aliphatic N,N-dimethylbenzylamine (DMBA) on urethane formation found that the cyclic amine in DMAEM has a slightly greater effect on the reaction energetics than the aliphatic amine in DMBA [1]. The study utilized BHandHLYP/6-31G(d) and G3MP2BHandHLYP levels of theory, applying the SMD implicit solvent model [1].

Polyurethane Catalysis Computational Chemistry Reaction Mechanism

Basicity Profile: Predicted pKa of DMAEM Compared to Key Amine Analogs

The predicted pKa of 4-[2-(dimethylamino)ethyl]morpholine is 9.41 ± 0.28 . This positions its basicity between the strongly basic triethylamine (pKa 10.75) [1] and the weakly basic N-methylmorpholine (pKa 7.38-7.4) [2], and is similar to N,N-dimethylethanolamine (DMEA) (pKa ~9.23-9.26) [3]. This intermediate basicity suggests a balanced reactivity profile, offering faster kinetics than simple morpholines while potentially providing better selectivity or reduced side reactions compared to more aggressive, purely aliphatic strong bases.

Basicity pKa Amine Reactivity

Synthesis Efficiency: Documented Yield for DMAEM Production

A documented synthesis of 4-[2-(dimethylamino)ethyl]morpholine (CAS 4385-05-1) reports a yield of 81% . The reaction was conducted using sodium carbonate in tetrahydrofuran at 70°C for 8 hours . This yield provides a benchmark for process chemists evaluating the cost-effectiveness of synthesizing this intermediate compared to purchasing it or using alternative routes.

Synthesis Process Chemistry Yield

Definitive Application Scenarios for Procuring 4-[2-(Dimethylamino)ethyl]morpholine


Polyurethane Catalyst Development

When developing polyurethane formulations, particularly those requiring a specific balance between gelling and blowing reactions, 4-[2-(Dimethylamino)ethyl]morpholine is the preferred catalyst over purely aliphatic amines like DMBA or simple morpholines. Theoretical studies confirm its dual nitrogen sites offer a distinct energetic advantage in urethane formation [1], which translates to more controlled cure profiles in industrial processes.

Synthesis of pH-Sensitive Pharmaceutical Intermediates

In medicinal chemistry, the morpholine ring is a privileged scaffold for improving pharmacokinetic properties. The specific predicted pKa of 4-[2-(Dimethylamino)ethyl]morpholine (9.41 ± 0.28) [1] offers an intermediate basicity that is ideal for designing molecules with targeted absorption or distribution characteristics, distinguishing it from both more basic (e.g., triethylamine) and less basic (e.g., N-methylmorpholine) amine building blocks.

Specialty Monomer and Polymer Synthesis

As a monomer or comonomer in the synthesis of advanced polymeric materials like polyurethanes, polyamides, and polyesters [1], this compound introduces a tertiary amine functionality that can be leveraged for subsequent modifications or to impart specific properties like pH-responsiveness or enhanced adhesion. Its unique structure cannot be replicated by simpler analogs, making it a critical component in high-value material science applications.

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